4-(3-氨基丙基)-2,4-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

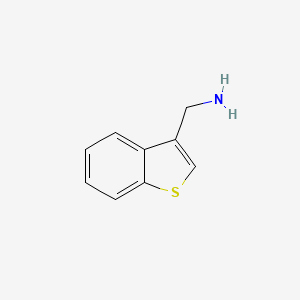

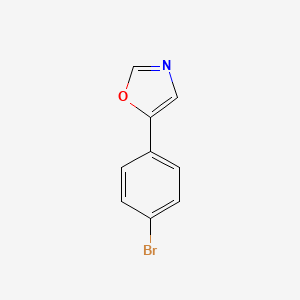

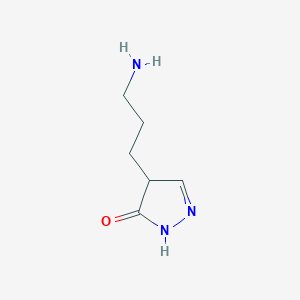

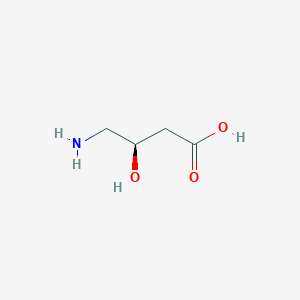

The compound 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4-(3-aminopropyl) pyrazole was reported to be simplified from commercially available nicotinaldehyde, which was then directly coupled to a support for use in alcohol dehydrogenase purification . Other related pyrazole compounds have been synthesized through different approaches, such as the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile , or by aminoalkylation of 3,5-dimethylpyrazole . These methods demonstrate the versatility in synthesizing pyrazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was determined to establish the predominant tautomeric form and the intermolecular hydrogen bonding interactions . Similarly, the structure of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes were characterized, revealing a distorted tetrahedral coordination around the metal atoms .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reaction of pyrazole ligands with [RhCl(COD)]2 resulted in the formation of pyrazolate rhodium(I) complexes, which further reacted with a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds . Additionally, Schiff base ligands derived from pyrazole compounds have been synthesized and characterized, indicating the potential for tautomeric equilibria and the formation of different molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structures and spectroscopic data. For example, the IR and NMR spectra of 3-amino-4-acetyl-5-methylpyrazole and its metal complexes were consistent with the observed molecular structures . The optoelectronic properties of certain pyrazole compounds were studied using density functional theory, revealing insights into their molecular architecture and electronic properties . The polarizability and hyperpolarizability of these compounds were calculated, suggesting their potential applications in nonlinear optics .

科学研究应用

化学合成和反应性

- 合成方法:该化合物已通过多种方法合成,包括从市售烟酸醛中采用一种新方法,证明对醇脱氢酶纯化有效 (Miller、Giri 和 Goldman,1989 年)。

- 反应性:其反应性已得到探索,特别是在烷基化、酰基化、卤化、磺化、偶联反应和其他亲核取代反应的背景下 (Varvounis、Fiamegos 和 Pilidis,2007 年)。

生物和药理潜力

- 潜在抗炎活性:与所讨论化合物相关的某些 2,4-二氢-3H-吡唑-3-酮衍生物已显示出与布洛芬和氨基比林相当的解热活性,表明具有潜在的抗炎特性 (Picciola、Zavaglio、Carenini、Gentili 和 Tempra-Gabbiati,1984 年)。

- 镇痛活性:相关化合物,例如 4-氨基-1,2-二氢-5-(2-羟苯基)-3H-吡唑-3-酮,已显示出显着的镇痛活性,暗示可能的止痛应用 (Takagi、Tanaka、Morita、Ogura、Ishii、Nakata 和 Ozeki,1987 年)。

材料科学和化学

- 光谱和结构研究:该化合物的类似物已经过广泛的光谱和结构研究,这有助于了解其化学特性和在材料科学中的潜在应用 (Hayvalı、Unver 和 Svoboda,2010 年)。

- 催化:吡唑-3-酮的衍生物已用于催化,例如在二氧与环己烷的氧化中,表明在工业化学过程中具有潜在作用 (Mishra、Alegria、Martins、Silva 和 Pombeiro,2008 年)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 3-aminopropyl-based compounds, have been reported to interact with various cellular components, including dna, rna, and proteins . These interactions can influence cellular functions and processes, but the specific targets for this compound need further investigation.

Mode of Action

It’s worth noting that aminopropyl-based compounds often interact with their targets through hydrogen bonding and electrostatic interactions These interactions can lead to changes in the structure and function of the target molecules, potentially influencing cellular processes

Biochemical Pathways

Related compounds, such as polyamines, are known to be involved in various biochemical pathways, including gene expression, translation, cell proliferation, and membrane stabilization . They can also modulate the activities of certain ion channels . More research is needed to determine the specific pathways affected by this compound.

Pharmacokinetics

A compound with a similar structure, ciraparantag, has been reported to reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity . Ciraparantag and its metabolites are recovered almost entirely in the urine . These properties may provide some insight into the potential pharmacokinetics of 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one, but direct studies are needed.

Result of Action

Related compounds, such as polyamines, are known to have diverse effects on cells, including regulation of gene expression, modulation of cell signaling, and membrane stabilization

属性

IUPAC Name |

4-(3-aminopropyl)-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-3-1-2-5-4-8-9-6(5)10/h4-5H,1-3,7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLXMJPJCSUFAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C1CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380247 |

Source

|

| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7032-17-9 |

Source

|

| Record name | 4-(3-Aminopropyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)

![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)